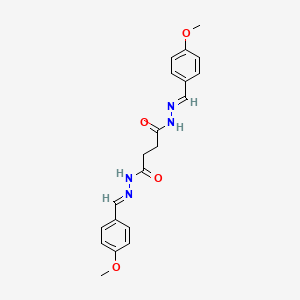
N'1,N'4-bis(4-methoxybenzylidene)succinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’1,N’4-bis(4-methoxybenzylidene)succinohydrazide is a chemical compound with the molecular formula C20H22N4O4 and a molecular weight of 382.423 g/mol This compound is known for its unique structure, which includes two 4-methoxybenzylidene groups attached to a succinohydrazide backbone
Preparation Methods
The synthesis of N’1,N’4-bis(4-methoxybenzylidene)succinohydrazide typically involves the condensation reaction between succinohydrazide and 4-methoxybenzaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization.
In an industrial setting, the production of N’1,N’4-bis(4-methoxybenzylidene)succinohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
N’1,N’4-bis(4-methoxybenzylidene)succinohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced hydrazide derivatives.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for the development of new antibiotics.
Medicine: Research has indicated that N’1,N’4-bis(4-methoxybenzylidene)succinohydrazide may possess anti-inflammatory and anticancer properties. It has been investigated for its ability to inhibit the growth of cancer cells and reduce inflammation in biological systems.
Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.
Mechanism of Action
The mechanism of action of N’1,N’4-bis(4-methoxybenzylidene)succinohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and proteins, inhibiting their activity and leading to various physiological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death. In cancer cells, the compound may induce apoptosis (programmed cell death) by activating specific signaling pathways.
Comparison with Similar Compounds
N’1,N’4-bis(4-methoxybenzylidene)succinohydrazide can be compared with other similar compounds, such as:
N’1,N’4-bis(2-methoxybenzylidene)succinohydrazide: This compound has a similar structure but with methoxy groups in different positions. It may exhibit different reactivity and biological activity due to the positional isomerism.
N’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide: The presence of hydroxy groups instead of methoxy groups can significantly alter the compound’s properties, including its solubility and reactivity.
N’1,N’4-bis(4-nitrobenzylidene)succinohydrazide:
N’1,N’4-bis(4-methoxybenzylidene)succinohydrazide stands out due to its unique combination of methoxy groups and succinohydrazide backbone, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H22N4O4 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N,N'-bis[(E)-(4-methoxyphenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C20H22N4O4/c1-27-17-7-3-15(4-8-17)13-21-23-19(25)11-12-20(26)24-22-14-16-5-9-18(28-2)10-6-16/h3-10,13-14H,11-12H2,1-2H3,(H,23,25)(H,24,26)/b21-13+,22-14+ |
InChI Key |
QFWRSXSKGIWAFC-JFMUQQRKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CCC(=O)NN=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















